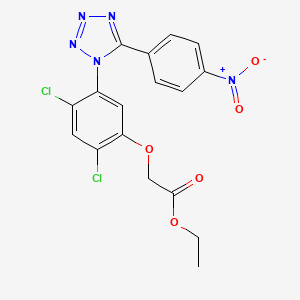
Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate is a useful research compound. Its molecular formula is C17H13Cl2N5O5 and its molecular weight is 438.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron Transport System (ETS) Activity in Soil, Sediment, and Pure Cultures
Research on the electron transport system (ETS) activity, particularly involving tetrazolium salts (a functional group present in the compound of interest), demonstrates the potential for assessing microbial bioactivity in environmental samples. This methodology could be applied to study the environmental impact and bioactivity of Ethyl 2-(2,4-dichloro-5-(5-(4-nitrophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate and related compounds in soil or sediment. ETS activity serves as an indicator of the metabolic state and overall health of microbial communities, which could be influenced by the presence of synthetic compounds (Trevors, 1984).
Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation
The application of advanced oxidation processes (AOPs) for the degradation of organic pollutants provides a framework for investigating the environmental fate of complex organic chemicals, including this compound. AOPs, which involve the generation of highly reactive species capable of degrading a wide range of organic compounds, could be explored to understand the degradation pathways, by-products, and potential environmental impact of this compound (Husain & Husain, 2007).
Sorption of Phenoxy Herbicides to Soil and Minerals
Studies on the sorption behavior of phenoxy herbicides offer insights into how this compound might interact with environmental matrices. Understanding the sorption dynamics is crucial for predicting the mobility, bioavailability, and persistence of such compounds in the environment. This knowledge can inform remediation strategies and risk assessments for compounds with similar chemical structures (Werner, Garratt, & Pigott, 2012).
Photodegradation of Nitrophenols
The study of nitrophenols' photodegradation in the atmosphere offers a model for understanding the photolytic behavior of nitro-substituted organic compounds, including this compound. Research in this area can reveal the pathways and efficiency of sunlight-driven degradation, which is critical for assessing the environmental persistence and transformation of such compounds (Harrison et al., 2005).
Propriétés
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-(4-nitrophenyl)tetrazol-1-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O5/c1-2-28-16(25)9-29-15-8-14(12(18)7-13(15)19)23-17(20-21-22-23)10-3-5-11(6-4-10)24(26)27/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUURHYDAKAXMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-Acetylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2810688.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)
![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2810692.png)
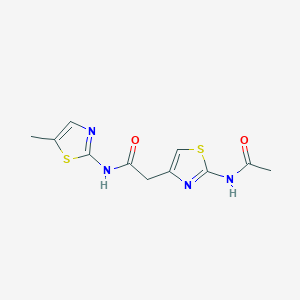
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
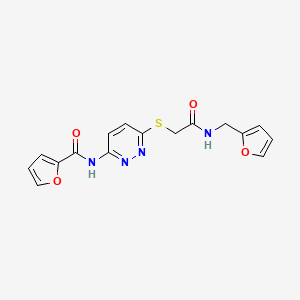
![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
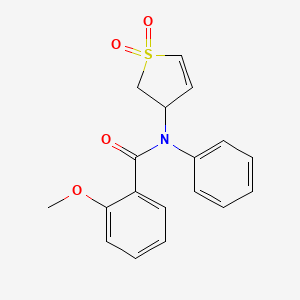
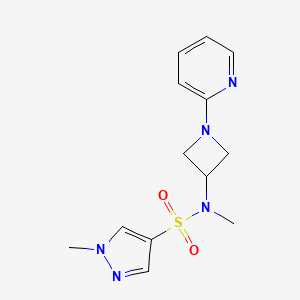
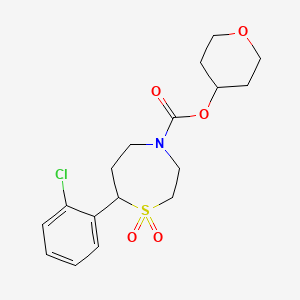
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)
